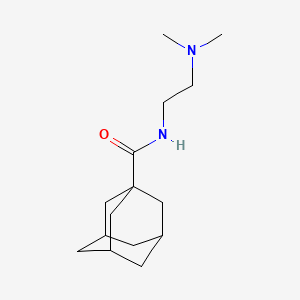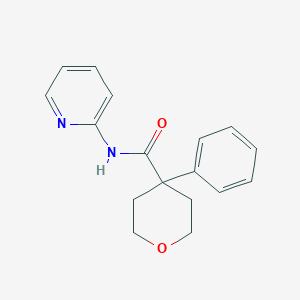![molecular formula C22H19ClN4O B12166127 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12166127.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrazole in the presence of a base can yield the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, where reagents like chlorine or nitric acid are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
What sets 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H19ClN4O |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H19ClN4O/c1-13-6-4-5-7-19(13)25-22(28)18-12-27-21(24-14(18)2)20(15(3)26-27)16-8-10-17(23)11-9-16/h4-12H,1-3H3,(H,25,28) |
InChI Key |
FELCFAVVLQIHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166045.png)
![3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12166050.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12166058.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B12166059.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12166066.png)


![4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12166093.png)
![ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12166100.png)
![N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166108.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166116.png)
![2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12166120.png)
![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B12166144.png)

